1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-morpholinyl)propyl)-4-piperidinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-morpholinyl)propyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that features a piperidine ring, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the morpholine ring. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the morpholine ring.
Reduction: Reduction reactions may target the ketone group in the pentanone moiety.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, dihydrochloride: Lacks the morpholine ring.
1-Pentanone, 1-(4-(3-chlorophenyl)-1-(3-(4-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride: Contains an additional piperidine ring instead of the morpholine ring.
Uniqueness
The presence of both the morpholine and piperidine rings, along with the chlorophenyl group, makes this compound unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
CAS No. |
62270-80-8 |
---|---|
Molecular Formula |
C23H37Cl3N2O2 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-1-(3-morpholin-4-ylpropyl)piperidin-4-yl]pentan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H35ClN2O2.2ClH/c1-2-3-8-22(27)23(20-6-4-7-21(24)19-20)9-13-25(14-10-23)11-5-12-26-15-17-28-18-16-26;;/h4,6-7,19H,2-3,5,8-18H2,1H3;2*1H |
InChI Key |
MQGZLBDTAIVWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1(CCN(CC1)CCCN2CCOCC2)C3=CC(=CC=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.